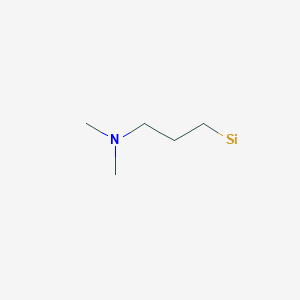

N,N-Dimethyl-3-silylpropan-1-amine

Description

Contextualization of Silylated Amines within Contemporary Chemical Science

Silylated amines, a class of compounds characterized by a silicon-nitrogen bond, are valuable reagents and intermediates in modern chemical synthesis. rsc.org Their distinct electronic and steric properties, when compared to their non-silylated counterparts, offer unique reactivity profiles. rsc.orgrsc.org The presence of the silyl (B83357) group can modulate the nucleophilicity and basicity of the amine, and the silicon-nitrogen bond is often readily cleaved under hydrolytic conditions, allowing for the facile release of the free amine after a desired transformation. rsc.orgrsc.org This feature makes silylated amines useful as protected amine equivalents in various chemical reactions. rsc.org

In contemporary chemical science, silylated amines are employed in a range of applications. They serve as substrates in carbon-nitrogen and carbon-carbon bond-forming reactions and are utilized as silyl-transfer reagents for the O-silylation of alcohols and esters. rsc.org The catalytic synthesis of silylated amines has also been a focus of research, with methods such as the dehydrocoupling of amines with silanes and the hydrosilylation of imines providing efficient routes to these compounds. rsc.orgrsc.org

Historical Trajectory and Academic Significance of Aminopropyl Silyl Compounds

The development of aminopropyl silyl compounds is closely tied to the broader field of organosilicon chemistry and the advent of silane coupling agents. These compounds, which feature an aminopropyl group attached to a silicon atom, have been instrumental in the modification and functionalization of surfaces, particularly silica-based materials. rsc.orgresearchgate.net The ability of the silyl group to form stable siloxane bonds with surface silanol groups, coupled with the reactivity of the terminal amine, has made them indispensable in materials science. nih.govresearchgate.net

Historically, the academic significance of aminopropyl silyl compounds stems from their ability to bridge the interface between inorganic and organic materials. This has led to their widespread use in creating functionalized surfaces with tailored properties such as altered hydrophilicity, improved adhesion, and sites for further chemical reactions. researchgate.net For instance, silica (B1680970) surfaces modified with aminopropyl groups have been extensively studied for applications in chromatography, catalysis, and as platforms for the immobilization of biomolecules. nih.govacs.orgacs.org The ability to control the spacing and density of the amine groups on the surface has been a key area of research, influencing the performance of these materials in various applications. acs.org

Fundamental Structural Elements of N,N-Dimethyl-3-silylpropan-1-amine and Their Relevance to Reactivity

The structure of this compound consists of a propyl chain that links a dimethylamino group to a silyl group (SiH3). This arrangement of functional groups is central to its chemical behavior.

The Silyl Group (SiH3): The silicon hydride functionality is the primary site for reactions such as hydrosilylation, where the Si-H bond adds across a double or triple bond. It is also susceptible to oxidation and can react with nucleophiles. The reactivity of the silyl group allows for the covalent attachment of the molecule to surfaces or its incorporation into larger molecular frameworks.

The Propyl Linker: The three-carbon chain provides a stable and flexible spacer between the two reactive ends of the molecule. This separation prevents significant steric hindrance between the amine and silyl groups, allowing each to participate in reactions relatively independently.

The N,N-Dimethylamino Group: This tertiary amine is a nucleophilic and basic site. It can participate in acid-base reactions, act as a ligand for metal centers, and catalyze various organic transformations. researchgate.net The presence of the two methyl groups on the nitrogen atom enhances its steric bulk compared to a primary or secondary amine, which can influence its reactivity and interaction with other molecules.

The combination of these structural elements in a single molecule makes this compound a versatile building block in chemical synthesis and materials science. Its bifunctional nature allows for a dual mode of reactivity, enabling its use in applications that require both the properties of a tertiary amine and the anchoring capabilities of a silyl group.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H15NSi |

| Molecular Weight | 117.27 g/mol |

| CAS Number | 21151-66-8 |

Spectroscopic Data for this compound

| Spectroscopy Type | Key Features |

| ¹H NMR | Signals corresponding to the N-methyl protons, the methylene (B1212753) protons of the propyl chain, and the silyl protons. |

| ¹³C NMR | Resonances for the N-methyl carbons and the carbons of the propyl chain. |

| IR Spectroscopy | Characteristic absorption bands for C-H, N-H (if present as an impurity), and Si-H bonds. |

Properties

CAS No. |

441053-23-2 |

|---|---|

Molecular Formula |

C5H12NSi |

Molecular Weight |

114.24 g/mol |

InChI |

InChI=1S/C5H12NSi/c1-6(2)4-3-5-7/h3-5H2,1-2H3 |

InChI Key |

NCYYRKARBGQQJG-UHFFFAOYSA-N |

SMILES |

CN(C)CCC[Si] |

Canonical SMILES |

CN(C)CCC[Si] |

Synonyms |

N,N-dimethylaminopropylsilane |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Strategic Route Development for N,n Dimethyl 3 Silylpropan 1 Amine

Precursor Selection and Advanced Functionalization Strategies in N,N-Dimethyl-3-silylpropan-1-amine Synthesis

The synthesis of this compound is fundamentally dependent on the strategic selection of precursors that provide the core carbon backbone, the dimethylamino group, and the silyl (B83357) moiety. A common approach involves the hydrosilylation of an unsaturated amine, such as N,N-dimethylallylamine. This precursor is advantageous due to the reactive double bond that is susceptible to the addition of a silicon hydride.

Advanced functionalization strategies often focus on maximizing efficiency and purity. One such strategy is the use of protected intermediates to prevent unwanted side reactions. For instance, a protected amine can be used during the introduction of the silyl group, followed by a deprotection and methylation step. Another advanced approach involves the direct amination of a silyl-containing alkyl halide, though this can be less atom-economical. The choice of precursor is often a balance between availability, cost, and the desired purity of the final product.

Optimized Synthesis Pathways for this compound and its Derivatives

Optimized pathways for the synthesis of this compound and its derivatives are designed to achieve high yields and selectivity. A prevalent method is the platinum-catalyzed hydrosilylation of N,N-dimethylallylamine with a suitable silane, such as trichlorosilane, followed by Grignard reaction or reduction to introduce the desired silyl group.

Derivatives can be accessed by modifying the silyl group. For example, using different substituted silanes in the hydrosilylation step can introduce a variety of functional groups on the silicon atom. Alternatively, a precursor like (N,N-Dimethyl-3-aminopropyl)trimethoxysilane can be used as a starting point for further derivatization through reactions of the methoxy groups. usi-chem.com

Catalytic Approaches and Innovations in Amine Functionalization

Catalytic methods are central to the efficient synthesis of this compound. The functionalization of the amine group often relies on reductive amination. For instance, a carbonyl compound can be reacted with dimethylamine (B145610) in the presence of a reducing agent and a catalyst to form the tertiary amine. researchgate.net Innovations in this area include the use of more efficient and selective catalysts, such as those based on titanium(IV) isopropoxide, which can mediate the reductive amination of carbonyl compounds with high yields. researchgate.net

Furthermore, the development of catalysts for C-H functionalization presents a novel, though less direct, approach for the synthesis of complex amines. princeton.edu While not yet standard for this specific molecule, these methods offer future possibilities for more direct and atom-economical syntheses.

Silicon-Mediated Coupling and Derivatization Techniques

Silicon-mediated coupling is a cornerstone of organosilicon chemistry and is highly relevant to the synthesis of this compound. The hydrosilylation reaction is a key example, where a Si-H bond is added across a C=C double bond. This reaction is typically catalyzed by transition metals, most commonly platinum complexes.

Derivatization techniques often exploit the reactivity of the silyl group. For example, N-silylamines can serve as substrates in a variety of C-N and C-C bond-forming reactions. rsc.org The silicon moiety can activate the molecule for subsequent transformations, and its facile cleavage upon reaction completion is a significant advantage. rsc.org Recent research has also explored the use of silicon compounds to mediate the coupling of simple molecules like carbon monoxide and amines to form more complex structures, highlighting the versatility of silicon in organic synthesis. nih.gov

Principles of Green Chemistry and Sustainable Synthesis Applied to this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. One of the core tenets of green chemistry is the use of catalytic reactions, which are more atom-economical and generate less waste than stoichiometric reactions. walisongo.ac.id The catalytic hydrosilylation and reductive amination routes are prime examples of this principle in action.

Another key aspect of green chemistry is the selection of less hazardous solvents and reagents. youtube.com Research into alternative reaction media, such as deep eutectic solvents, for amine alkylation offers a more sustainable approach compared to traditional organic solvents. unizar.es Furthermore, designing synthetic routes that minimize the number of steps and purification requirements can significantly reduce energy consumption and waste generation. For example, a continuous-flow process for a two-step synthesis can be more efficient and produce higher yields than a batch process. cetjournal.itaidic.itresearchgate.net

Below is a table comparing different synthetic routes based on green chemistry metrics:

| Metric | Acid Chloride Route | Coupling Reagent Route | Catalytic Condensation |

| Atom Economy | Lower | Moderate | Higher |

| Byproducts | HCl, Stoichiometric waste | Coupling agent waste | Water |

| Catalyst Use | None (Stoichiometric) | Stoichiometric | Catalytic |

| Solvent Use | Often chlorinated solvents | Aprotic polar solvents | Can be done in greener solvents |

This table is a generalized comparison based on typical reaction types as described in the literature for similar amide formations, illustrating the green chemistry advantages of catalytic routes. walisongo.ac.id

Reaction Engineering and Scalability Considerations for Research Applications

For research applications that require larger quantities of this compound, reaction engineering and scalability are crucial considerations. Transitioning from a batch process to a continuous-flow system can offer significant advantages in terms of safety, consistency, and throughput. cetjournal.itaidic.itresearchgate.net Continuous-flow reactors, such as fixed-bed reactors, allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher conversion and selectivity. cetjournal.itaidic.itresearchgate.net

The choice of catalyst is also critical for scalability. A robust and easily separable catalyst is preferred for industrial applications. For instance, while homogeneous catalysts may offer high activity, heterogeneous catalysts are often favored for their ease of removal from the reaction mixture, which simplifies purification and allows for catalyst recycling. The development of processes for producing similar amines, such as N,N-dimethyl-N-alkylamines, highlights the importance of controlling reaction conditions like pressure and temperature to optimize yield and product quality on a larger scale. google.com

The following table outlines key parameters for the continuous synthesis of a related compound, N,N-dimethyl-1,3-propanediamine, which informs the potential scalability of similar amine syntheses. cetjournal.it

| Parameter | Step 1: Amination | Step 2: Hydrogenation |

| Temperature | 30 °C | 70 °C |

| Pressure | 1.0 MPa | 6 MPa |

| Liquid Hourly Space Velocity (LHSV) | 1.1-4 h⁻¹ | 0.3 h⁻¹ |

| Conversion | > 99.5% | > 99.5% |

| Selectivity | > 99.5% | > 99.5% |

Mechanistic Investigations and Elucidation of N,n Dimethyl 3 Silylpropan 1 Amine Reactivity

Amine-Centered Reactivity and Reaction Mechanisms of N,N-Dimethyl-3-silylpropan-1-amine

The tertiary amine group is a key functional center of the molecule, characterized by the nitrogen atom's lone pair of electrons. This lone pair is the source of its nucleophilicity and basicity, enabling it to participate in a wide array of chemical reactions.

The nitrogen atom in this compound, with its available lone pair of electrons, functions as a potent nucleophile and a Brønsted-Lowry base.

Nucleophilicity : As a nucleophile, the amine can attack electron-deficient centers to form new chemical bonds. The nucleophilicity of amines generally increases with the number of alkyl groups, so a tertiary amine like this one is expected to be highly nucleophilic. masterorganicchemistry.com However, its effectiveness can be tempered by steric hindrance from the two methyl groups and the propylsilyl chain. In many reactions, this nucleophilic character is exploited. For instance, tertiary amines are known to be more nucleophilic than secondary amines in acetonitrile, a polar aprotic solvent. masterorganicchemistry.com This reactivity allows the amine to engage in various substitution and addition reactions.

Brønsted Basicity : The ability to accept a proton (H⁺) defines its Brønsted basicity. The tertiary amine can readily react with acids to form a quaternary ammonium salt. This basicity is crucial in reactions where the amine acts as a proton scavenger or as a base catalyst. The presence of electron-donating alkyl groups enhances the electron density on the nitrogen, making it a stronger base compared to primary or secondary amines in the gas phase.

Catalysis : The amine group can function as an intramolecular catalyst. nih.gov In the hydrolysis and condensation of derivatives like N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine, the amine can catalyze the reaction of the silane with surface silanol groups to form stable siloxane bonds. nih.gov This self-catalysis is a key feature of aminosilanes, making them more reactive than their alkylalkoxysilane counterparts. nih.govnih.gov

Ligand Formation : The nitrogen atom can donate its lone pair to metal centers, acting as a ligand to form coordination compounds. This property is utilized in applications such as chemical vapor deposition (CVD), where related dimethylamino-propyl ligands form complexes with metals like platinum.

Silyl (B83357) Group Reactivity and Hydrolytic Pathways of this compound

For the purpose of discussing silyl group reactivity, the derivative N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine serves as the primary example, as its alkoxy groups are designed for specific chemical transformations. chemscene.comusi-chem.comchemspider.comnih.gov This compound is widely used as a silane coupling agent. chemscene.comusi-chem.com

The reactivity of the trimethoxysilyl group is centered on its susceptibility to hydrolysis and subsequent condensation, a process fundamental to the formation of polysiloxane networks. dakenchem.com

Hydrolysis : In the presence of water, the methoxy groups (-OCH₃) attached to the silicon atom are replaced by hydroxyl groups (-OH), forming a reactive silanol intermediate and releasing methanol as a byproduct. This reaction can be catalyzed by acids or bases. nih.gov For aminosilanes, the amine group itself can act as an intramolecular catalyst. nih.govnih.gov The hydrolysis proceeds stepwise, forming mono-, di-, and tri-silanol species.

Condensation : The newly formed silanol groups are highly reactive and can condense with other silanol groups (or remaining methoxy groups) to form stable siloxane (Si-O-Si) bonds. This process releases water or methanol and results in the formation of oligomers and eventually a cross-linked three-dimensional network. nih.govdakenchem.com The kinetics of these reactions are complex and influenced by factors such as pH, solvent, and temperature. bohrium.comresearchgate.net Studies on similar aminosilanes show that in aqueous solutions, hydrolysis is immediate, followed by self-condensation. bohrium.com

Table 1: Hydrolysis and Condensation of N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine

| Step | Reactants | Products | Catalyst | Byproduct |

|---|---|---|---|---|

| Hydrolysis | R-Si(OCH₃)₃ + 3H₂O | R-Si(OH)₃ | Acid/Base/Intramolecular Amine | 3CH₃OH |

| Condensation | 2 R-Si(OH)₃ | (HO)₂-Si(R)-O-Si(R)-(OH)₂ | Acid/Base | H₂O |

R represents the N,N-dimethylpropan-1-amine group.

The primary application of N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine is as a coupling agent to modify the surfaces of inorganic materials like silica (B1680970), glass, and metal oxides. cfmats.comrsc.org

The mechanism of surface modification follows the same hydrolysis and condensation principles. The trimethoxysilyl groups first hydrolyze to silanols. These silanols then react with the hydroxyl groups present on the surface of the inorganic substrate (e.g., Si-OH on a silica surface). This results in the formation of covalent Si-O-Si bonds between the silane and the substrate, effectively grafting the N,N-dimethylaminopropyl functionality onto the surface. nih.gov The modified surface thus gains new properties, such as altered wettability or the ability to further react via the now-exposed amine groups. researchgate.net This process creates a durable, chemically bonded organic layer on the inorganic material. nih.gov

Intramolecular and Intermolecular Forces Influencing this compound Reactivity

The physical and chemical properties of this compound are governed by the forces that operate both within the molecule and between adjacent molecules.

Intramolecular Forces : These are the covalent bonds that hold the atoms together within the molecule. khanacademy.orglibretexts.org The molecule consists of a network of polar and nonpolar covalent bonds, including C-H, C-N, C-C, C-Si, and in its functionalized form, Si-O and O-C bonds. The difference in electronegativity between carbon and nitrogen, and particularly between silicon and oxygen, creates polar bonds with permanent dipoles. These internal forces dictate the molecule's fundamental shape and stability.

Intermolecular Forces : These are the weaker forces that exist between molecules and influence physical properties like boiling point and solubility. khanacademy.orglibretexts.org

Dipole-Dipole Interactions : Due to the presence of polar C-N and Si-O bonds, the molecule has a permanent dipole moment. This leads to dipole-dipole attractions between neighboring molecules, where the positive end of one molecule aligns with the negative end of another. khanacademy.org

London Dispersion Forces : These temporary forces exist in all molecules and arise from the random movement of electrons creating fleeting dipoles. libretexts.org They are the weakest of the intermolecular forces but increase with the size and surface area of the molecule.

Hydrogen Bonding : As a tertiary amine, this compound lacks a hydrogen atom bonded to the nitrogen. Therefore, it cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, allowing it to form hydrogen bonds with donor molecules like water or alcohols. This contributes to its solubility in protic solvents.

Table 2: Physicochemical Properties of N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 2530-86-1 | usi-chem.comnih.gov |

| Molecular Formula | C₈H₂₁NO₃Si | chemspider.comnih.gov |

| Molecular Weight | 207.34 g/mol | usi-chem.comnih.gov |

| Boiling Point | 106 °C / 30 mmHg | sigmaaldrich.com |

| Density | 0.948 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.416 | sigmaaldrich.com |

Kinetic and Thermodynamic Profiling of this compound Reactions

The reactivity of this compound is generally attributed to the presence of both a nucleophilic tertiary amine and a reactive silyl group. However, without empirical data from kinetic and thermodynamic experiments, any discussion of its reaction mechanisms remains largely qualitative. The development of a comprehensive kinetic and thermodynamic profile would be essential for optimizing reaction conditions, maximizing product yields, and gaining a deeper understanding of the compound's chemical behavior. Such studies would involve monitoring reaction progress over time under various conditions to determine rate laws and calculating thermodynamic state functions such as enthalpy, entropy, and Gibbs free energy of reaction.

Due to the current absence of this specific data in the public domain, the presentation of detailed research findings and data tables as requested is not possible. Further experimental investigation is required to establish the kinetic and thermodynamic parameters associated with the reactions of this compound.

**Cut

N,n Dimethyl 3 Silylpropan 1 Amine in Contemporary Catalysis Research

Organocatalytic Potential of the Amine Moiety in N,N-Dimethyl-3-silylpropan-1-amine Derivatives

The tertiary amine group in this compound derivatives is the cornerstone of their organocatalytic capabilities. This functionality can engage in various catalytic cycles, primarily leveraging its Lewis basicity to activate substrates and facilitate bond formation.

Derivatives of this compound are promising candidates for asymmetric organocatalysis, where the goal is to produce a specific stereoisomer of a chiral molecule. The development of chiral variants, often by modifying the groups attached to the silicon or nitrogen atom, allows for the creation of a chiral environment around the catalytically active amine center.

N-heterocyclic carbenes (NHCs), a class of organocatalysts, have been successfully employed in asymmetric transformations. nih.govresearchgate.net In one such application, chiral NHC catalysts facilitate the asymmetric α-amination of 2-benzofuranones. nih.govresearchgate.net The mechanism relies on a non-covalent interaction between the NHC and the substrate, which forms a chiral ion-pair. This activation allows the enolate to add to an amine source with high facial control, yielding an enantioenriched product with an amine-substituted quaternary stereocenter. nih.govresearchgate.net This principle of creating a specific chiral environment is directly applicable to chiral derivatives of this compound.

Similarly, catalytic methods for the enantioselective synthesis of homoallylic amines have been developed using chiral NHC-copper complexes. These transformations involve the reaction of (pinacolato)allylborons with various N-phosphinoylimines. nih.gov The high enantioselectivity achieved in these systems underscores the potential of amine-containing structures to direct stereochemical outcomes.

Table 1: Enantioselective Synthesis of Homoallylic Amines with Alkyl-Substituted N-Imines

| Product | R Group | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 13 | n-Hexyl | 95 | 97:3 |

| 14 | Cyclohexyl | >98 | 96:4 |

| 15 | Isopropyl | 61 | 81:19 |

| 16 | (E)-1-propenyl | 82 | 85:15 |

Data sourced from studies on NHC-Cu catalyzed reactions, demonstrating the potential for high enantioselectivity in amine synthesis. nih.gov

The efficacy of an amine in organocatalysis is intrinsically linked to its Lewis basicity, which is its ability to donate its lone pair of electrons. This property is crucial for the initial nucleophilic attack on a substrate, which is often the first step in an organocatalytic cycle. researchgate.net The steric accessibility of the nitrogen's lone pair is as important as its inherent basicity; severe steric hindrance can render an otherwise basic amine ineffective as a catalyst. researchgate.net

Table 2: Methyl Cation Affinity (MCA) for Select N-Centered Lewis Bases

| Compound | Abbreviation | MCA (kJ/mol) |

|---|---|---|

| Pyridine | - | +518.7 |

| Imidazole | - | +540.0 |

| Pyrrolidine | - | +549.2 |

| Trimethylamine | NMe₃ | +543.5 |

| 4-N,N-dimethylaminopyridine | DMAP | +581.2 |

| 4-pyrrolidinopyridine | PPY | +589.6 |

These values provide a comparative scale for Lewis basicity, indicating the nucleophilic potential of various amine structures in organocatalysis. beilstein-journals.org

Ligand Design and Coordination Chemistry in Metal-Mediated Catalysis with this compound Analogues

The amine functionality of this compound analogues allows them to act as ligands, coordinating to metal centers to form catalytically active complexes. The silyl (B83357) group provides a convenient anchor for immobilization, enabling the creation of both homogeneous and heterogeneous catalysts.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Analogues of this compound can be used to create soluble metal complexes that catalyze a variety of organic transformations. The coordination of the amine to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing the catalyst's activity and selectivity.

The coordination chemistry of copper(II) with secondary amines and quinaldinate, for example, shows the formation of six-coordinate complexes with two amine ligands in a trans disposition. mdpi.com In these structures, the amine ligands occupy vertices of a distorted octahedron, demonstrating the fundamental ability of amines to coordinate with transition metals. mdpi.com This principle is extended to the design of more complex catalytic systems, such as those used for A³-coupling reactions (aldehyde-alkyne-amine) to synthesize propargylamines. These reactions often employ homogeneous catalysts based on transition metals like copper, silver, and gold. researchgate.net

A significant advantage of the silyl group in this compound is its utility in creating heterogeneous catalysts. By grafting the molecule onto an insoluble support like silica (B1680970) or magnetic nanoparticles, the catalyst can be easily separated from the reaction mixture and recycled. This approach combines the high efficiency of homogeneous catalysts with the practical benefits of heterogeneous systems. nih.gov

The process of immobilization typically involves reacting the trimethoxysilyl or triethoxysilyl end of the molecule with surface hydroxyl groups on a support like silica gel. This forms a stable covalent bond. For example, silica-immobilized N-heterocyclic carbene (NHC)-copper(I) complexes have been synthesized and used as efficient, reusable catalysts for A³-coupling reactions under solvent-free conditions. researchgate.net Similarly, melamine, an amine-rich compound, can be functionalized and immobilized on magnetic nanoparticles (Fe₃O₄) to support copper oxide nanoparticles, creating a magnetically separable catalyst. nih.gov The high surface area and stability of such supports are advantageous for catalytic applications. nih.gov

Table 3: Overview of Catalyst Immobilization Strategies

| Catalyst System | Support Material | Immobilization Method | Application |

|---|---|---|---|

| NHC-Cu(I) Complex | Silica Gel (SiO₂) | Covalent grafting via a silyl ether linkage | A³-Coupling Reactions |

| Copper Oxide (CuO) | Melamine-functionalized Fe₃O₄ | Coordination to surface amine groups | Benzimidazole Synthesis |

| Tertiary Amines | Silica-Alumina (SA) | Covalent grafting via a silyl ether linkage | 1,4-Addition Reactions |

This table illustrates various methods for immobilizing catalytically active species, a strategy for which this compound is well-suited. researchgate.netnih.govnih.gov

Enhancement of Acid-Base Catalysis in Supported Systems Incorporating this compound

By immobilizing this compound or its analogues onto supports that possess acidic properties, it is possible to create bifunctional catalysts. These materials feature both acidic and basic sites on their surface, which can work synergistically to promote reactions.

Silica-alumina (SA) is a common acidic support. When a tertiary amine is immobilized on its surface, a tunable bifunctional catalyst is created. nih.gov Such systems have proven active for 1,4-addition reactions of nitroalkanes and thiols to electron-deficient alkenes. nih.gov The reaction between nitroethane and methyl vinyl ketone, for instance, proceeds poorly with either the acidic support alone or a homogeneous amine. However, the silica-alumina-supported amine (SA-NEt₂) catalyst facilitates the selective formation of the desired product without promoting side reactions. nih.gov

The key to the enhanced activity is the controlled interaction between the acidic sites on the support surface and the immobilized basic amine groups. Spectroscopic analyses have shown that these acid-base interactions can be controlled by the pretreatment of the support material at different temperatures. nih.gov This ability to fine-tune the surface properties allows for the optimization of the catalyst's performance for specific chemical transformations. Furthermore, these solid catalysts are easily recovered by filtration and can be reused without a significant loss of activity or selectivity. nih.gov

Advanced Analytical and Spectroscopic Methodologies for N,n Dimethyl 3 Silylpropan 1 Amine Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies.docbrown.infodocbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of N,N-Dimethyl-3-silylpropan-1-amine. Both proton (¹H) and carbon-13 (¹³C) NMR provide granular details regarding the chemical environment of the atoms within the molecule, thereby confirming its atomic connectivity and structural integrity. docbrown.infodocbrown.info

In ¹H NMR spectroscopy, the various sets of protons in this compound produce distinct signals. The chemical shifts (δ), measured in parts per million (ppm), are referenced against a standard, commonly tetramethylsilane (B1202638) (TMS). A characteristic singlet, integrating to six protons, arises from the two methyl groups attached to the nitrogen atom. The methylene (B1212753) groups of the propyl chain generate multiplets, with their specific chemical shifts and coupling patterns revealing their positions relative to the silicon and nitrogen atoms.

Complementing this, ¹³C NMR spectroscopy provides a spectrum with discrete peaks for each unique carbon atom. The chemical shifts of these carbons are dictated by their hybridization state and the electronegativity of adjacent atoms. Consequently, the carbon atoms of the N,N-dimethyl group, the propyl chain, and the silyl (B83357) group can all be unambiguously assigned.

Dynamic processes such as conformational changes or intermolecular interactions involving this compound can be investigated using variable temperature NMR studies.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.22 | s | N(CH₃)₂ |

| ¹H | ~2.28 | t | N-CH₂ |

| ¹H | ~1.55 | m | CH₂-CH₂-Si |

| ¹H | ~0.53 | t | CH₂-Si |

| ¹³C | ~45.8 | N(CH₃)₂ | |

| ¹³C | ~62.1 | N-CH₂ | |

| ¹³C | ~20.4 | CH₂-CH₂-Si | |

| ¹³C | ~12.0 | CH₂-Si | |

| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. |

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification.nih.govlibretexts.org

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound. nih.gov It plays a vital role in tracking the progress of chemical reactions involving this compound and in identifying any resulting byproducts and the final products. libretexts.org

Common ionization methods such as Electron Ionization (EI) and Electrospray Ionization (ESI) are utilized. Under EI conditions, the molecule fragments in a predictable manner, creating a unique pattern of ions. The mass spectrum will typically show a molecular ion peak (M⁺), representing the intact molecule, and various fragment ions. For this compound, characteristic fragmentation includes the cleavage at the α-C-C bond. nih.govlibretexts.org

For enhanced accuracy, high-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecule and its fragments. This precision allows for the confident determination of the elemental formula, which is especially crucial for verifying the structure of newly synthesized derivatives.

Chromatographic Separations and Purity Assessment in this compound Research.researchgate.netbre.com

Chromatographic methods are fundamental for the isolation and purification of this compound from reaction mixtures and for the crucial assessment of its purity. researchgate.netbre.com

Given its volatility, Gas Chromatography (GC) is a highly suitable method for analyzing this compound. researchgate.net In this technique, the sample is vaporized and separated from other components within a column based on boiling points and interactions with the stationary phase. The retention time, or the time taken for the compound to pass through the column, serves as a characteristic identifier. Detection and quantification are typically achieved using a flame ionization detector (FID) or a mass spectrometer (GC-MS), making GC a primary tool for purity verification. bre.com

While GC is often the method of choice, High-Performance Liquid Chromatography (HPLC) can also be effectively utilized. This is particularly true for derivatives with lower volatility or when purification is required on a preparative scale. HPLC separates the compound based on its partitioning between a liquid mobile phase and a solid stationary phase, with the appropriate choice of column and mobile phase being critical for effective separation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization.psu.edu

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers significant insights into the functional groups and the nature of chemical bonds within the this compound molecule. psu.edu

The FTIR spectrum of this compound reveals distinct absorption bands that correspond to the vibrational modes of its various functional groups. Key characteristic peaks include the C-H stretching vibrations from the methyl and methylene groups, the C-N stretching of the dimethylamino group, and the Si-C stretching vibrations, which confirm the presence of the silyl group.

Raman spectroscopy serves as a complementary technique to FTIR. It is especially sensitive to non-polar bonds and provides valuable data on the Si-C bond and the carbon backbone of the molecule. By combining data from both FTIR and Raman spectroscopy, a more thorough vibrational analysis can be achieved. psu.edu

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (Alkyl) | 2800-3000 | FTIR, Raman |

| C-N Stretch | 1000-1250 | FTIR |

| Si-C Stretch | 600-800 | FTIR, Raman |

X-ray Diffraction and Elemental Analysis for Bulk and Crystalline Material Characterization.researchgate.netwiley.com

For the characterization of this compound in its solid form, especially when it is part of a crystalline derivative or integrated into larger material frameworks, X-ray diffraction (XRD) and elemental analysis are indispensable techniques. researchgate.netwiley.com

X-ray Diffraction (XRD) is the foremost method for determining the crystal structure of a compound. researchgate.net When a single crystal of a derivative of this compound is available, single-crystal XRD can yield precise data on bond lengths, bond angles, and the complete three-dimensional arrangement of atoms within the crystal lattice. For bulk samples, powder XRD is used to identify the crystalline phases present and to evaluate the degree of crystallinity. researchgate.net

Computational Chemistry and Theoretical Modeling of N,n Dimethyl 3 Silylpropan 1 Amine

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental in determining the optimized molecular geometry and electronic characteristics of N,N-Dimethyl-3-silylpropan-1-amine. These studies often employ various levels of theory to predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Key electronic properties that are typically investigated include the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter as it provides an estimation of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the lone pair of electrons on the nitrogen atom and the nature of the silicon atom significantly influence the electronic landscape of the molecule.

| Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the molecule's shape and steric properties. |

| HOMO | The highest energy molecular orbital containing electrons. | Indicates the ability to donate electrons; localized on the amine group. |

| LUMO | The lowest energy molecular orbital without electrons. | Indicates the ability to accept electrons; influenced by the silyl (B83357) group. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. |

| Mulliken Atomic Charges | A measure of the partial charge on each atom. | Reveals the polarity of bonds and sites susceptible to nucleophilic or electrophilic attack. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of reactions involving this compound. DFT studies can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

These computational studies are instrumental in understanding how this compound participates in chemical transformations. For instance, in its role as a catalyst or a surface modifying agent, DFT can elucidate the step-by-step process of bond formation and cleavage. The calculated activation energies, derived from the energy difference between the reactants and the transition state, provide quantitative predictions of reaction rates.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly Processes

While quantum mechanics focuses on individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of this compound molecules. MD simulations model the movements of atoms and molecules over time, governed by a force field that describes the intermolecular and intramolecular forces.

These simulations are particularly valuable for understanding how this compound molecules interact with each other and with other substances, such as solvents or surfaces. MD can reveal details about self-assembly processes, where molecules organize into larger, ordered structures. For example, in the context of surface modification, MD can simulate the formation of a self-assembled monolayer (SAM) of this compound on a substrate, providing insights into the packing density and orientation of the molecules.

Predictive Modeling of Catalytic Performance and Material Interfaces

Building upon the insights from quantum mechanics and DFT, predictive modeling aims to forecast the performance of this compound in specific applications. In catalysis, computational models can be used to screen for the most effective reaction conditions or to design more efficient catalysts based on the structure of this compound.

In the realm of materials science, predictive modeling is crucial for understanding the interface between this compound and various materials. For instance, when used as a coupling agent, computational models can predict the strength of the adhesion between a polymer and an inorganic filler. These models often combine quantum mechanical calculations for the reactive sites with larger-scale simulations to bridge the gap from molecular interactions to macroscopic material properties.

| Application Area | Modeling Approach | Predicted Properties |

| Catalysis | DFT, Microkinetic Modeling | Reaction rates, selectivity, catalyst stability. |

| Material Interfaces | MD, Coarse-Grained Simulations | Adhesion strength, interfacial energy, layer morphology. |

| Surface Modification | MD, Monte Carlo Simulations | Packing density, tilt angle of molecules, surface coverage. |

Emerging Research Frontiers and Future Perspectives for N,n Dimethyl 3 Silylpropan 1 Amine

Exploration of Novel Synthetic Routes and Advanced Derivatizations

The development of efficient and sustainable methods for synthesizing silyl (B83357) amines is a primary focus of current research. Traditional methods often rely on the use of chlorosilanes, which can be corrosive and generate significant salt waste. rsc.orgrsc.org A more sustainable alternative is the dehydrocoupling of amines and silanes, a process that forms a Si-N bond with the only byproduct being hydrogen. rsc.orgrsc.org This approach is being explored with a wide range of catalysts spanning the periodic table. rsc.orgrsc.org For N,N-Dimethyl-3-silylpropan-1-amine, future research will likely focus on optimizing catalytic systems for the dehydrocoupling of N,N-dimethylallylamine with a suitable silane, or the reaction of a 3-halopropylsilane with dimethylamine (B145610).

Recent advancements in photochemistry are also paving the way for novel synthetic strategies. For instance, visible-light-promoted synthesis of β-silyl amines has been demonstrated by merging photoinduced energy and hydrogen atom transfer processes in flow chemistry. acs.org This technique could potentially be adapted for the synthesis of this compound, offering a scalable and efficient production method.

Advanced derivatizations of the this compound scaffold present another exciting research frontier. The reactivity of the silyl and amino groups allows for a wide range of chemical modifications. Silylamines are utilized for the silylation of various functional groups, including alcohols, amines, and amides. researchgate.net The amino group, on the other hand, can undergo reactions such as N-alkylation and acylation. researchgate.netnih.gov This dual reactivity enables the creation of a diverse library of derivatives with tailored properties for specific applications. For example, derivatization with chromophores or fluorophores could lead to new molecular probes, while polymerization of appropriately functionalized derivatives could yield novel silicon-containing polymers.

A summary of potential synthetic and derivatization strategies is presented in the table below.

| Strategy | Description | Potential Advantages |

| Catalytic Dehydrocoupling | Reaction of an amine with a silane, catalyzed by a metal complex, releasing H2 as the only byproduct. rsc.orgrsc.org | Sustainable, atom-economical, reduced waste. rsc.orgrsc.org |

| Photochemical Synthesis | Utilization of light energy to promote the formation of C-Si and C-N bonds. acs.org | Mild reaction conditions, high selectivity, scalable in flow systems. acs.org |

| Advanced Derivatization | Chemical modification of the silyl and/or amino functionalities to introduce new properties. researchgate.netresearchgate.netnih.gov | Tailorable properties for specific applications, creation of diverse molecular libraries. |

Expansion into Uncharted Catalytic Systems and Sustainable Chemical Processes

The unique electronic properties of N-silylated amines make them promising candidates for applications in catalysis. rsc.org The Si-N bond can influence the reactivity of the nitrogen atom, leading to complementary reactivity compared to their non-silylated counterparts. rsc.org Research is ongoing to explore the use of silyl amines as ligands for transition metal catalysts, potentially leading to new catalytic systems with enhanced activity and selectivity.

One area of significant potential is the use of this compound in sustainable chemical processes. The "hydrogen borrowing" strategy, for instance, enables the synthesis of amines from alcohols in a green and efficient manner. rug.nl While not directly a catalyst itself, this compound could be utilized as a precursor to generate catalysts or as a key building block in the synthesis of more complex molecules through these sustainable methodologies.

Furthermore, the development of heterogeneous catalysts derived from silyl amines is a promising avenue. For example, carbon-supported Ru nanoparticles have been shown to be effective for the selective N-dimethylation of amines. chemrxiv.org Immobilizing this compound or its derivatives onto solid supports could lead to robust and recyclable catalytic systems for a variety of organic transformations.

Integration of this compound into Advanced Functional Devices and Smart Materials

The bifunctional nature of this compound makes it an attractive building block for the creation of advanced functional materials. The silyl group can be used to anchor the molecule to surfaces, such as silica (B1680970) or other metal oxides, while the amine group can be further functionalized to impart specific properties. mdpi.comacs.org

This surface modification capability is crucial for the development of smart materials. For instance, amine-functionalized silica surfaces have shown promise in various applications, including as anti-biofouling coatings and for heavy metal remediation. acs.org By incorporating this compound into thin films or nanoparticles, it may be possible to create materials with tunable surface properties that respond to external stimuli.

Another exciting prospect is the use of silyl amines in the fabrication of electronic devices. Silyl amines are used as molecular precursors in chemical vapor deposition (CVD) techniques to create thin films of silicon carbonitride. wikipedia.org The specific properties of this compound could be leveraged to deposit films with tailored electronic or optical properties for applications in sensors or other microelectronic components. Amine-functionalized silanes have also been used to assist in the preparation of composite materials, such as AgNP-deposited α-Ni(OH)2 for sensing applications. acs.org

| Application Area | Potential Role of this compound |

| Surface Modification | Anchoring to silica or other oxide surfaces via the silyl group, with the amine available for further functionalization. mdpi.comacs.org |

| Smart Coatings | Creation of anti-biofouling or stimuli-responsive coatings on various substrates. acs.org |

| Functional Nanoparticles | Synthesis of functionalized nanoparticles with tailored surface chemistry for sensing or drug delivery. |

| Electronic Materials | Precursor for chemical vapor deposition of thin films with specific electronic or optical properties. wikipedia.org |

| Composite Materials | Assisting in the synthesis and deposition of nanoparticles on support materials for sensing applications. acs.org |

Environmental and Sustainable Chemistry Applications of this compound (e.g., CO2 Capture)

The presence of the amine group in this compound makes it a prime candidate for applications in environmental remediation, particularly in the capture of carbon dioxide (CO2). Amine-based solvents are widely studied for CO2 capture from industrial flue gases due to the reversible reaction between CO2 and the amine groups. researchgate.net

Amine-functionalized porous silicas are particularly promising adsorbents for CO2. researchgate.net The high surface area of silica combined with the CO2-capturing ability of the amine groups leads to efficient and potentially reversible adsorption. This compound could be used to functionalize silica materials, creating solid sorbents for CO2 capture. This approach offers several advantages over liquid amine systems, including reduced corrosion and lower energy requirements for regeneration. researchgate.netresearchgate.net Research in this area would focus on optimizing the loading of the silyl amine on the silica support and evaluating its CO2 capture capacity, selectivity, and long-term stability.

Beyond CO2 capture, amine-modified silicates have also been shown to be effective at removing other organic pollutants, making them suitable for broader industrial pollution remediation applications. researchgate.net

Interdisciplinary Research Synergies and Collaborative Opportunities in Silyl Amine Chemistry

The diverse potential applications of this compound necessitate a highly interdisciplinary research approach. Collaborations between synthetic chemists, materials scientists, catalytic experts, and environmental engineers will be crucial to fully realize the potential of this compound.

Synthetic chemists can focus on developing novel and sustainable routes for its production and creating a library of derivatives with tailored properties. rsc.orgacs.org Materials scientists can then explore the integration of these new molecules into advanced functional devices and smart materials. acs.orgwikipedia.org Experts in catalysis can investigate the use of this compound and its derivatives as ligands or precursors for new catalytic systems. rsc.org Environmental engineers can lead the development and testing of materials based on this silyl amine for applications such as CO2 capture and pollution remediation. researchgate.net

Such collaborative efforts will not only accelerate the pace of discovery but also foster a deeper understanding of the fundamental structure-property relationships in silyl amine chemistry, paving the way for the design of next-generation materials and technologies.

Q & A

Q. What are the recommended synthesis protocols for N,N-Dimethyl-3-silylpropan-1-amine in academic research?

- Methodological Answer : A modified Williamson ether synthesis or nucleophilic substitution can be adapted for introducing the silyl group. For example, sodium hydride (NaH) in dimethylsulfoxide (DMSO) facilitates deprotonation of hydroxyl intermediates, as demonstrated in the synthesis of structurally similar amines (e.g., reaction of 3-hydroxy-N,N-dimethylpropanamine with fluoronaphthalene) . Key steps include:

- Step 1 : Dissolve the hydroxyl precursor in DMSO.

- Step 2 : Add NaH (60%) under inert atmosphere to generate the alkoxide.

- Step 3 : Introduce the silyl electrophile (e.g., chlorosilane) at elevated temperatures (323 K).

- Step 4 : Purify via pH-controlled extraction (adjust to pH 12 for amine stability) and solvent evaporation.

Yield optimization requires careful stoichiometric control of the silylating agent and reaction time.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use corrosion-resistant gloves (nitrile), goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors, as tertiary amines can release toxic fumes .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the silyl group. Avoid contact with moisture or acids, which may degrade the compound .

Advanced Research Questions

Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

-

X-ray Crystallography : Resolve bond angles and torsion angles (e.g., thiophene-naphthalene dihedral angles in related compounds: 87.5° ).

-

Advanced NMR : Use NMR to confirm silyl group attachment. - HSQC and COSY 2D NMR can distinguish overlapping signals in crowded regions .

-

Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization validates molecular ions and fragmentation patterns.

Table 1 : Key Structural Parameters from X-ray Studies of Analogous Amines

Parameter Value (Å/°) Source Compound C–Si Bond Length 1.85–1.89 Å Silyl-amine derivatives* N–C–C–Si Torsion Angle 176.9° ± 3° Planarity (Thiophene Ring) RMSD = 0.006 Å *Estimated based on analogous Si-containing structures.

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine nucleophilicity (NBO charges) and frontier molecular orbitals (HOMO-LUMO gaps).

- Thermodynamic Data : Use enthalpy of formation () and reaction free energy () from NIST databases to predict equilibrium positions .

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess steric hindrance from the silyl group.

Q. How should researchers address contradictions in spectroscopic data for silylated amines?

- Methodological Answer :

- Case Study : If NMR shows unexpected splitting, compare with X-ray data (e.g., ’s torsion angles) to identify conformational flexibility.

- Cross-Validation : Combine IR (C–Si stretch ~700 cm) and NMR ( ppm) to confirm functional group integrity.

- Controlled Experiments : Repeat synthesis under anhydrous conditions to rule out hydrolysis artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.